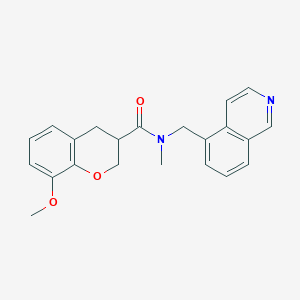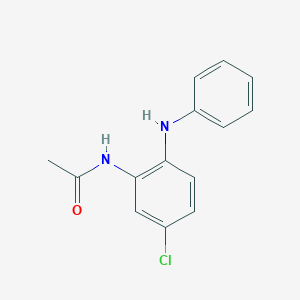![molecular formula C21H24N2O2 B5529354 2-[4-(4-morpholinylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5529354.png)
2-[4-(4-morpholinylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves strategic manipulation of functional groups to achieve the desired substitution pattern. An example includes the synthesis of 4-(2- and 3-thienyl)-tetrahydroisoquinolines, where electrophilic substitution and metalation reactions were employed to introduce substituents at specific positions of the tetrahydroisoquinoline nucleus (Tupper, Hotten, & Prowse, 1996). Similarly, derivatives of 1-benzyl-1,2,3,4-tetrahydroisoquinoline were synthesized to evaluate their cardiovascular activities, highlighting the synthetic versatility of this scaffold (Vomero & Chimenti, 1976).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives can be elucidated using advanced spectral data and X-ray crystallography. For example, the structure of a 2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile was determined, revealing significant dihedral angles and displacements indicative of its 3D conformation (Ma, Du, Zhang, Cao, & Zhou, 2011).
Chemical Reactions and Properties
Tetrahydroisoquinolines undergo various chemical reactions, such as the Pictet-Spengler reaction, to synthesize biologically relevant alkaloids. This method has been used to prepare a range of pharmacologically significant tetrahydroisoquinoline alkaloids with high enantioselectivity (Ruiz-Olalla et al., 2015). Additionally, cross-recyclization reactions have been applied to synthesize substituted 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles, demonstrating the chemical versatility of the tetrahydroisoquinoline framework (Dyachenko & Dyachenko, 2008).
Mecanismo De Acción
The mechanism of action of this compound is not clear from the available literature. It’s possible that it could have biological activity, given the presence of the morpholinylcarbonyl and benzyl groups, as well as the tetrahydroisoquinoline ring, all of which are found in other biologically active compounds .
Propiedades
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(23-11-13-25-14-12-23)19-7-5-17(6-8-19)15-22-10-9-18-3-1-2-4-20(18)16-22/h1-8H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGFGPJQKIKAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl](morpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(2-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5529281.png)
![4-tert-butyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5529284.png)
![1-[6-methyl-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-quinolinyl]-3-piperidinol](/img/structure/B5529290.png)
![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(4-methoxy-3-nitrobenzyl)oxime](/img/structure/B5529292.png)



![N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5529325.png)
![1-benzyl-4-[(3-methoxyphenyl)acetyl]-1,4-diazepan-6-ol](/img/structure/B5529343.png)
![2-{[(2-bromophenoxy)acetyl]amino}benzamide](/img/structure/B5529349.png)
![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5529362.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5529370.png)
![2-(pyridin-4-ylmethyl)-8-quinoxalin-2-yl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5529374.png)